molecular formula C17H14N2O4 B8438145 4-(3,5-Dioxo-2-phenyl-1-pyrazolidinyl)phenyl acetate

4-(3,5-Dioxo-2-phenyl-1-pyrazolidinyl)phenyl acetate

Cat. No.: B8438145
M. Wt: 310.30 g/mol
InChI Key: PQBXRMFIUIHUPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,5-Dioxo-2-phenyl-1-pyrazolidinyl)phenyl acetate is a useful research compound. Its molecular formula is C17H14N2O4 and its molecular weight is 310.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H14N2O4

Molecular Weight

310.30 g/mol

IUPAC Name

[4-(3,5-dioxo-2-phenylpyrazolidin-1-yl)phenyl] acetate

InChI

InChI=1S/C17H14N2O4/c1-12(20)23-15-9-7-14(8-10-15)19-17(22)11-16(21)18(19)13-5-3-2-4-6-13/h2-10H,11H2,1H3

InChI Key

PQBXRMFIUIHUPG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)N2C(=O)CC(=O)N2C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

First, 1-Phenyl-2-(4'-acetyloxyphenyl)-3,5-pyrazolidinedione was prepared as follows. Oxyphenbutazone (1.00 g, 3.1 mmole) was suspended in 4 ml of glacial acetic acid and allowed to react with 2 ml of acetyl chloride at room temperature overnight. The solution was concentrated in vacuo at 86° C. to give a white residue (mp 126°-130° C.). The residue was crystallized from chloroformheptane (6:50) with cooling to give 0.81 g (mp 132°-134° C., 71% yield, lit., R. Pfester and F. Hafliger, Helvetica Chemica Acta, 40, 395 (1957) mp 135°-137° C. from methanol) of 1-phenyl-2-(4'acetyloxyphenyl)-3,5-pyrazolidinedione.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Three

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